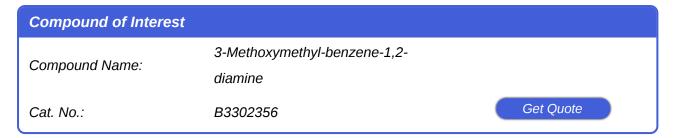


Spectroscopic Analysis of 3-Methoxymethylbenzene-1,2-diamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Methoxymethyl-benzene-1,2-diamine**. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation templates that can be utilized upon data acquisition.

Data Presentation

Effective data management is crucial for comparative analysis and reporting. The following tables provide a structured format for summarizing the key spectroscopic data for **3-Methoxymethyl-benzene-1,2-diamine**.

Table 1: 1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
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Table 2: 13C NMR Data



Chemical Shift (δ) ppm	Assignment
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Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment	
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Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment	
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Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following sections outline generalized procedures for NMR, IR, and MS analysis suitable for **3-Methoxymethyl-benzene-1,2-diamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

- Weigh approximately 5-10 mg of 3-Methoxymethyl-benzene-1,2-diamine.
- Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The choice of solvent will depend on the solubility of the compound.
- Ensure the final volume is approximately 0.5-0.7 mL.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.



- Solvent: CDCl₃ or DMSO-d₆.
- Temperature: 298 K.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Solvent: CDCl₃ or DMSO-d₆.
- Temperature: 298 K.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:



Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

• Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 A background spectrum of the clean ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or a high-resolution mass spectrometer (HRMS).

Sample Preparation (for LC-MS):

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Filter the solution through a 0.22 μm syringe filter if necessary.

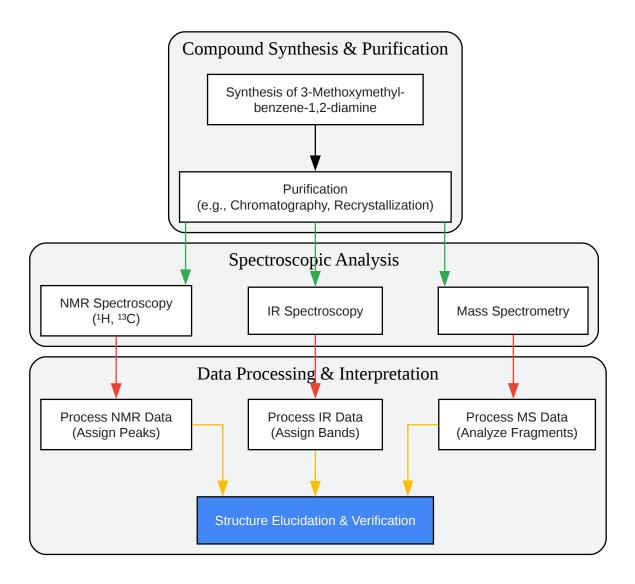
Data Acquisition (Electrospray Ionization - ESI):

- Ionization Mode: Positive or negative ion mode should be tested to determine which gives a better signal for the compound.
- Mass Range: A range appropriate to detect the molecular ion and its fragments (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-4 kV.
- Source Temperature: Optimized for the instrument, e.g., 120-150 °C.
- · Nebulizing Gas: Nitrogen.



Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Methoxymethyl-benzene-1,2-diamine**.



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A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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